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CAS No.: 515-24-2

Cat. No.: B1235909

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Introduction to Turicine and Its Therapeutic
Potential
Turicine, chemically known as cis-4-hydroxy-D-proline betaine, is a naturally occurring

pyrrolidine alkaloid. Its unique structure, featuring a quaternary ammonium group and a

hydroxylated proline ring, has drawn interest in the scientific community for its potential

pharmacological activities. As a structural analog of key endogenous molecules, turicine and

its derivatives present a compelling scaffold for the development of novel therapeutics targeting

a range of biological systems, including amino acid transporters and neurotransmitter

receptors. This guide provides a comprehensive overview of the synthesis, biological activity,

and mechanistic insights into turicine and its structural analogs, with a focus on their potential

in drug discovery and development.
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The synthesis of turicine analogs and derivatives primarily revolves around the modification of

the cis-4-hydroxy-D-proline core. Key synthetic strategies involve N-alkylation, esterification of

the carboxylic acid, and modification of the hydroxyl group.

Experimental Protocol: Synthesis of N-Alkylated cis-4-
Hydroxy-D-proline Betaine Analogs
This protocol outlines a general procedure for the synthesis of N-alkylated derivatives of cis-4-

hydroxy-D-proline, which are direct analogs of turicine.

Materials:

cis-4-Hydroxy-D-proline

Alkyl halide (e.g., methyl iodide, ethyl bromide)

Potassium carbonate (K₂CO₃)

Methanol (MeOH)

Diethyl ether ((C₂H₅)₂O)

Magnetic stirrer and heating plate

Round-bottom flask

Reflux condenser

Rotary evaporator

Thin-layer chromatography (TLC) plates and developing chamber

Silica gel for column chromatography

Procedure:

Dissolution: In a round-bottom flask, dissolve cis-4-hydroxy-D-proline (1 equivalent) in

methanol.
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Addition of Base: Add potassium carbonate (3 equivalents) to the solution.

N-Alkylation: While stirring, add the desired alkyl halide (3-4 equivalents) dropwise to the

reaction mixture.

Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 60-70 °C) for 12-24

hours. Monitor the reaction progress using TLC.

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter

the solid precipitate (inorganic salts) and wash with methanol.

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to

obtain the crude product.

Purification: Purify the crude product by silica gel column chromatography using an

appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the

pure N-alkylated cis-4-hydroxy-D-proline betaine analog.

Characterization: Characterize the final product using techniques such as NMR

spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Biological Activity and Structure-Activity
Relationships
The biological activity of turicine analogs is closely tied to their structural features.

Modifications to the pyrrolidine ring, the quaternary ammonium group, and the stereochemistry

of the hydroxyl and carboxyl groups can significantly influence their potency and selectivity for

biological targets.

Interaction with Neutral Amino Acid Transporters
(ASCTs)
A key area of investigation for turicine analogs is their interaction with neutral amino acid

transporters, particularly ASCT1 (SLC1A4) and ASCT2 (SLC1A5). These transporters play

crucial roles in cellular metabolism and are implicated in various diseases, including cancer.
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A study on hydroxy-L-proline-based blockers of ASCT1 and ASCT2 revealed important

structure-activity relationships. While this study focused on the L-enantiomer, the findings

provide valuable insights for the D-proline series of turicine.

Compound Target(s)
Activity Data
(IC₅₀/Kᵢ)

Reference

L-cis-hydroxyproline

biphenyl ester (Lc-

BPE)

ASCT2 Kᵢ = 0.74 µM (rat) --INVALID-LINK--[1]

(2S,4R)-hydroxy-l-

proline derived α₂δ

ligands

α₂δ subunit of voltage-

gated calcium

channels

Potent binding --INVALID-LINK--[2]

Hydroxyproline-

derived

peptidomimetics

Farnesyltransferase

(FTase) and

Geranylgeranyltransfe

rase I (GGTase I)

IC₅₀ in the high

nanomolar to low

micromolar range for

FTase inhibition

--INVALID-LINK--[3]

Note: The provided data is illustrative and derived from studies on related hydroxyproline

derivatives. Further research is required to establish the specific activity of a broad range of

turicine analogs.

Signaling Pathways Modulated by Turicine Analogs
The interaction of turicine analogs with their biological targets can trigger specific signaling

cascades within the cell. Understanding these pathways is crucial for elucidating their

mechanism of action and predicting their physiological effects.

ASCT2-Mediated Signaling Pathway
ASCT2 is a key transporter for neutral amino acids, including glutamine. Its activity is linked to

the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.

Inhibition of ASCT2 can disrupt this pathway, making it a promising target for cancer therapy.
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ASCT2-mediated signaling and its inhibition by a turicine analog.

GABA Receptor Signaling Pathway
Given the structural similarity of the pyrrolidine ring to GABA (gamma-aminobutyric acid),

turicine analogs may also interact with GABA receptors, which are the primary inhibitory

neurotransmitter receptors in the central nervous system.
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Modulation of GABAergic synapse signaling by a turicine analog.

Experimental Workflow for Screening Turicine
Analogs
A systematic approach is essential for the efficient discovery and characterization of novel

turicine analogs with desired pharmacological profiles. The following workflow outlines a

typical screening cascade.
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A typical experimental workflow for the screening and optimization of turicine analogs.
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Conclusion and Future Directions
Turicine and its structural analogs represent a promising class of compounds with the potential

to modulate key biological targets. The synthetic accessibility of the cis-4-hydroxy-D-proline

scaffold allows for the generation of diverse chemical libraries for screening and optimization.

The initial findings on the interaction of related hydroxyproline derivatives with amino acid

transporters and the structural similarity to GABA highlight exciting avenues for future research.

Further investigation is warranted to:

Synthesize and screen a broader library of turicine analogs with systematic modifications to

the pyrrolidine ring.

Elucidate the specific molecular determinants of interaction with targets such as ASCT1/2

and GABA receptors through computational modeling and structural biology.

Conduct in-depth in vivo studies to evaluate the pharmacokinetic and pharmacodynamic

properties of lead candidates.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic

potential of turicine-based compounds can be unlocked, paving the way for the development

of novel drugs for a variety of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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